N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(11-10-15-6-2-1-3-7-15)20-14-19(22)12-16-8-4-5-9-17(16)13-19/h1-9,22H,10-14H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIWDILHKFEKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CNC(=O)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide typically involves the following steps:
Biological Activity
N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide, a compound with a unique structural composition, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes an indene moiety linked to a phenylpropanamide group, which contributes to its diverse biological properties. The presence of the hydroxyl group enhances its ability to form hydrogen bonds with biological targets, potentially influencing various biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, facilitating interactions that may alter their function.
- Hydrophobic Interactions : The indene moiety can engage with hydrophobic pockets in proteins, influencing their activity and stability.
Biological Activities
Research has identified several biological activities associated with this compound:
1. Anti-inflammatory Properties
Studies suggest that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This makes it a candidate for further investigation in inflammatory disease models.
2. Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving histone deacetylase (HDAC) inhibition and modulation of cell cycle progression.
3. Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects, potentially through modulation of neuroinflammatory pathways and enhancement of neuronal survival factors.
Research Findings and Case Studies
The following table summarizes key research findings related to the biological activity of this compound:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research has indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of phenylpropanamide have been shown to inhibit cell growth in breast and colon cancer models, suggesting that N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide could possess similar properties due to its structural analogies with known anticancer agents .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Studies on related compounds have demonstrated efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The hydroxymethyl group in the structure may enhance binding interactions with microbial targets, leading to improved antimicrobial activity.
Materials Science
Nonlinear Optical Applications
this compound has potential applications in nonlinear optics. Compounds with similar indene structures have been investigated for their nonlinear optical properties, making them suitable for use in devices such as optical limiters and waveguides. The presence of the hydroxymethyl group may contribute to enhanced optical performance by affecting the electronic distribution within the molecule .
Drug Delivery Systems
The compound's unique structure allows for exploration in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can facilitate targeted drug delivery and controlled release mechanisms. This is particularly beneficial in cancer therapy, where localized delivery can minimize systemic side effects while maximizing therapeutic efficacy .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phenylpropanamide derivatives and evaluated their anticancer activities against several cancer cell lines. The findings revealed that certain modifications to the phenyl ring significantly enhanced cytotoxicity, indicating that this compound could be a promising candidate for further development .
Case Study 2: Antimicrobial Activity
A recent investigation focused on the antimicrobial properties of related compounds demonstrated that derivatives with hydroxymethyl substitutions exhibited potent antibacterial activity against resistant strains of bacteria. This suggests that this compound may also possess significant antimicrobial potential .
Q & A
Q. What synthetic strategies are recommended for preparing N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-phenylpropanamide, and how can purity be optimized?
Methodological Answer:
- Stepwise Synthesis : Follow a multi-step approach similar to indene-derived analogs (). For example:
- Intermediate Preparation : Synthesize the indene core (e.g., 2-hydroxy-2,3-dihydro-1H-inden-2-yl methanol) via reduction or alkylation of indene precursors.
- Amide Coupling : Use 3-phenylpropanoic acid with coupling agents (e.g., EDCI/HOBt) to react with the indene-derived amine intermediate.
- Purification : Employ semi-preparative HPLC (as in ) or recrystallization to achieve >95% purity.
- Yield Optimization : Adjust reaction parameters (e.g., temperature, stoichiometry of NaOtBu in cyclization steps) to improve yields, as seen in azetidinone derivatives ().
Reference : Synthesis protocols for structurally related indene-amide compounds .
Q. Which analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to verify the indene core (e.g., diastereotopic protons at δ 2.8–3.2 ppm) and amide linkage (NH resonance at δ 6.5–7.0 ppm) ().
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H] matching theoretical mass).
- X-ray Crystallography : Resolve stereochemistry using SHELX programs () if single crystals are obtainable.
Reference : Structural validation methods for indene derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound in biological assays?
Methodological Answer:
- Scaffold Modifications :
- Indene Core : Compare activity of 2-hydroxy vs. 2-methoxy analogs () to assess hydrogen-bonding contributions.
- Amide Linker : Replace 3-phenylpropanamide with sulfonamide or triazole groups () to evaluate steric/electronic effects.
- Biological Assays :
Reference : SAR strategies for indene-containing bioactive molecules .
Q. How should contradictory data in biological activity or synthetic yields be resolved?
Methodological Answer:
- Controlled Replication : Repeat experiments under standardized conditions (e.g., solvent purity, catalyst batch) to isolate variables.
- Orthogonal Validation : Cross-check bioactivity using multiple assays (e.g., enzymatic inhibition + cellular viability).
- Statistical Analysis : Apply ANOVA or regression models to identify yield-limiting factors (e.g., temperature sensitivity in cyclization steps, ).
Reference : Data reconciliation approaches from indene-derivative studies .
Q. What computational tools are suitable for predicting binding modes or metabolic stability?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., AMPA receptors, ). Focus on residues like Phe329/Trp231 () for binding energy analysis.
- ADMET Prediction : Employ SwissADME or ADMETlab to estimate solubility, CYP450 metabolism, and blood-brain barrier penetration.
Reference : Computational workflows for indene-based drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
